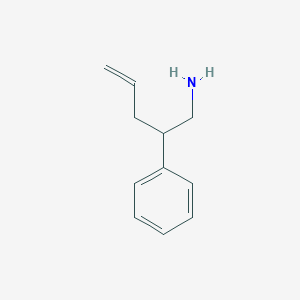

2-Phenylpent-4-en-1-amine

Descripción general

Descripción

2-Phenylpent-4-en-1-amine is an organic compound characterized by a phenyl group attached to a pentene chain with an amine group at the terminal position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpent-4-en-1-amine can be achieved through several methods. One common approach involves the reaction of 4-pentenyl magnesium bromide with benzylamine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The mixture is stirred at low temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of precursor compounds followed by amination. The use of catalysts such as palladium on carbon can enhance the efficiency of the process. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenylpent-4-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of phenylpentanone or phenylpentanoic acid.

Reduction: Formation of 2-phenylpentylamine.

Substitution: Formation of N-alkylated derivatives.

Aplicaciones Científicas De Investigación

2-Phenylpent-4-en-1-amine finds applications in various scientific research fields:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Phenylpent-4-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparación Con Compuestos Similares

2-Phenylethylamine: Shares the phenyl and amine groups but lacks the pentene chain.

4-Phenyl-1-butene: Similar structure but without the amine group.

2-Phenyl-4-pentanol: Contains a hydroxyl group instead of an amine group.

Uniqueness: 2-Phenylpent-4-en-1-amine is unique due to the presence of both the phenyl and pentene groups along with the terminal amine

Actividad Biológica

2-Phenylpent-4-en-1-amine is a compound that has garnered interest due to its potential biological activities and interactions with various molecular targets. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a pentene chain with an amine functional group. This structure allows it to participate in various chemical reactions and biological interactions.

Chemical Formula: C_{11}H_{15}N

Molecular Weight: 175.25 g/mol

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of target molecules. The phenyl group enhances hydrophobic interactions, which can improve binding affinity and specificity for certain biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity: The compound has shown potential in reducing oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects: It may inhibit pathways that lead to inflammation, suggesting a role in managing inflammatory diseases.

- Neuropharmacological Effects: Studies indicate that it interacts with neurotransmitter systems, potentially affecting mood and cognition.

In Vitro Studies

A study examined the effects of this compound on neuronal cells, demonstrating that it can induce oxidative stress leading to increased production of reactive oxygen species (ROS). This effect was dose-dependent, with higher concentrations resulting in significant neurotoxic effects, including dopaminergic neuron damage.

In Vivo Studies

In animal models, the compound was administered at varying doses to assess its neuroprotective effects. At low doses, minimal effects were observed, while higher doses resulted in notable motor deficits and neurotoxicity.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Phenylethylamine | Phenyl and amine groups | Mild stimulant effects |

| 4-Phenyl-1-butene | Lacks the amine group | Limited biological activity |

| 2-Phenyl-4-pentanol | Contains a hydroxyl group instead of amine | Alcohol-related effects |

| 2-Methyl-2-phenylpent-4-en-1-amine | Similar structure but with methyl substitution | Enhanced alkylating properties |

Case Study 1: Neuroprotective Effects

In a controlled laboratory setting, researchers evaluated the neuroprotective effects of this compound on mice subjected to oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, highlighting its potential as a neuroprotective agent .

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokine levels, suggesting its utility in inflammatory conditions .

Propiedades

IUPAC Name |

2-phenylpent-4-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJGGQQQBJYWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why does 2-Phenylpent-4-en-1-amine exhibit poor kinetic resolution efficiency in the asymmetric hydroamination reaction studied?

A1: The research [] indicates that the position of the phenyl substituent in this compound plays a crucial role in its poor kinetic resolution efficiency. Unlike 1-arylaminopentenes, which show high efficiency and diastereoselectivity, the more remote beta-phenyl substituent in this compound results in diminished discrimination between its enantiomers by the chiral catalyst.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.